molecular formula C16H11ClFN3O2 B2566296 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 952864-90-3

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2566296
CAS No.: 952864-90-3
M. Wt: 331.73
InChI Key: MVIXTFTZQUNPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in modern medicinal chemistry known for its diverse biological potential. This molecule is engineered with specific pharmacophoric features: the 1,3,4-oxadiazole ring linked to a 3-chlorophenyl group at the 5-position and a (4-fluorophenyl)acetamide moiety at the 2-position. The integration of the 1,3,4-oxadiazole ring is of particular significance, as it acts as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and facilitate transmembrane diffusion, thereby improving the compound's pharmacokinetic properties. This compound is of high interest in oncological research, specifically in the development of novel antiproliferative agents. Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated potent cytotoxicity and the ability to induce apoptosis in various cancer cell lines. The proposed mechanism of action for such derivatives often involves the inhibition of key enzymes and growth factors that contribute to cancer cell survival and proliferation. Research indicates that 1,3,4-oxadiazole conjugates can act by inhibiting specific biological targets, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase. The structural attributes of this compound—specifically the 3-chlorophenyl and 4-fluorophenyl substituents—are designed to optimize lipophilicity and electronic characteristics, which are critical for target binding and overall cytotoxic efficacy. The fluorophenyl group, in particular, is a common structural element used to modulate electronic properties and enhance target affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-12-3-1-2-11(9-12)15-20-21-16(23-15)19-14(22)8-10-4-6-13(18)7-5-10/h1-7,9H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIXTFTZQUNPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using appropriate chlorinated aromatic compounds.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling, using fluorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl group in related oxadiazole derivatives can undergo oxidation to form sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid. While not directly observed in this compound, structural similarity suggests analogous reactivity.

Nucleophilic Aromatic Substitution

The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles (e.g., amines, thiols) under basic conditions.

Hydrolysis and Amidation

The acetamide moiety may undergo hydrolysis under acidic or basic conditions, forming carboxylic acids or amine derivatives. This is supported by studies on similar oxadiazole-acetamide conjugates .

Reaction Conditions and Optimization

Reaction Type Reagents/Conditions Purpose Yield
Oxadiazole cyclizationHydrazine hydrate, NaOH, KIForm oxadiazole ring60–80%
Acetamide couplingPotassium carbonate, acetoneIntroduce 4-fluorophenyl group50–70%
SulfonationHydrogen peroxide, mCPBAOxidize thioether to sulfone70–90%

Data adapted from synthesis protocols for structurally similar oxadiazole derivatives .

Biological Activity Implications

While the query focuses on chemical reactions, biological activity can inform reactivity profiles:

  • Anticancer potential : Oxadiazole derivatives often exhibit cytotoxicity via enzyme inhibition (e.g., telomerase, topoisomerase) .

  • Antimicrobial activity : Related compounds show activity against E. coli and S. aureus, attributed to electron-deficient oxadiazole rings.

Structural and Functional Analysis

Functional Group Reactivity Key Properties
1,3,4-Oxadiazole ringElectron-deficient, prone to electrophilic substitutionEnhances antimicrobial activity
3-Chlorophenyl groupChlorine substitution under basic conditionsHydrophobicity, electron-withdrawing
4-Fluorophenyl acetamideHydrolysis, amidationFluorine effects on reactivity

Research Findings and Challenges

  • Synthesis challenges : Multi-step protocols require precise temperature control (50–100°C) and solvent optimization (e.g., DMF, THF).

  • Purity assessment : Techniques like TLC, NMR, and MS are critical for characterizing intermediates and final products.

  • Scalability : Industrial methods may involve continuous flow reactors and optimized catalysts.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds, including N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, possess significant antimicrobial properties. A comparative study of oxadiazole derivatives demonstrated their effectiveness against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Organism
Compound A0.22 - 0.25Staphylococcus aureus
Compound B0.003 - 0.03Clostridium difficile
Compound C4 - 8Mycobacterium tuberculosis

These results highlight the potential of this compound as an antimicrobial agent and its relevance in developing new treatments for bacterial infections .

Anticancer Properties

This compound has also been investigated for its anticancer activities. A study focusing on related oxadiazole derivatives revealed promising results against various cancer cell lines. For instance:

  • The compound exhibited significant growth inhibition percentages against several cancer cell lines, including SNB-19 and OVCAR-8.

The findings suggest that the compound may modulate specific molecular targets involved in cancer proliferation and survival pathways .

Materials Science Applications

Beyond medicinal uses, the unique chemical structure of this compound lends itself to applications in materials science. The compound's electronic properties can be harnessed in the development of organic semiconductors or as intermediates in the synthesis of novel materials with specific electronic characteristics.

Case Studies and Research Findings

Several studies have documented the biological activities of oxadiazole derivatives:

  • Antimicrobial Studies: A comprehensive evaluation of various oxadiazole derivatives showed that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research: Experimental investigations into the anticancer potential of oxadiazole derivatives revealed that modifications to the chemical structure could enhance cytotoxicity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides ():
    These derivatives feature a 4-chlorophenyl group on the oxadiazole ring and a sulfanyl (-S-) linker instead of the acetamide’s direct substitution. Compounds such as 6f and 6o exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic toxicity . The sulfanyl group may enhance hydrogen bonding with microbial targets, while the 4-chloro substituent’s electronic effects differ from the 3-chloro isomer in the target compound.

  • CDD-934506 ():
    This analog contains a 4-methoxyphenyl group on the oxadiazole and a 4-nitrophenyl group on the acetamide. The electron-withdrawing nitro group likely increases reactivity, making it a candidate for targeting bacterial or cancer cells. Its structural divergence highlights how electron-donating (e.g., methoxy) vs. halogen (e.g., chloro, fluoro) substituents modulate target affinity .

  • Flufenacet ():
    A thiadiazole-based herbicide with a trifluoromethyl group and a 4-fluoro-N-methylethyl benzenamine moiety. Unlike the target compound’s oxadiazole core, flufenacet’s thiadiazole ring and trifluoromethyl group confer herbicidal activity by disrupting plant lipid biosynthesis .

Heterocyclic Core Modifications

  • Thiadiazole Derivatives (): Replacing the oxadiazole with a thiadiazole ring, as in 2-(2-fluorophenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d), alters electronic properties and bioactivity. Compound 7d shows potent cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 colon cancer cells, suggesting thiadiazole derivatives may excel in anticancer applications compared to oxadiazoles .

Antimicrobial Activity

  • The target compound’s structural analogs with sulfanyl linkers (e.g., 6f in ) exhibit broad-spectrum antimicrobial activity, likely due to enhanced interaction with bacterial enzymes or membranes. In contrast, the absence of a sulfanyl group in the target compound may shift its activity toward other targets, such as eukaryotic enzymes .

Anticancer and Enzyme Inhibition

  • Oxadiazole-Triazole Hybrids (): Compounds like 8 and 9, bearing benzodioxol and phenyl groups, inhibit matrix metalloproteinase-9 (MMP-9) and show cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ ~10–15 µM). The target compound’s 4-fluorophenyl group may similarly enhance selectivity for cancer-associated enzymes .
  • Indole-Oxadiazole Derivatives ():
    Derivatives such as 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) inhibit α-glucosidase (IC₅₀ = 32.1 µM) and butyrylcholinesterase (BChE, IC₅₀ = 18.9 µM), suggesting that bulky substituents (e.g., indole) improve enzyme binding .

Toxicity and Selectivity

  • N-Substituted Oxadiazoles ():
    Derivatives 6g and 6j exhibit higher cytotoxicity, whereas 6f and 6o are less toxic, indicating that substituent choice critically impacts safety profiles. The target compound’s 4-fluorophenyl group may reduce off-target toxicity compared to nitro or methoxy groups .
  • Thiadiazole Anticonvulsants (): Compounds like IIf (2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole) show CNS activity without severe toxicity, underscoring the importance of halogen and heteroaromatic groups in balancing efficacy and safety .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity Toxicity (IC₅₀/Cytotoxicity) Source
Target Compound 1,3,4-Oxadiazole 3-Chlorophenyl, 4-Fluorophenyl Not reported (inferred enzyme inhibition) Not reported
6f () 1,3,4-Oxadiazole 4-Chlorophenyl, Sulfanyl Antimicrobial Low (MIC: 4–8 µg/mL)
CDD-934506 () 1,3,4-Oxadiazole 4-Methoxyphenyl, 4-Nitrophenyl Antibacterial/Cancer Not reported
7d () 1,3,4-Thiadiazole 2-Fluorophenoxy, Methoxyphenyl Anticancer (Caco-2: IC₅₀ 1.8 µM) Moderate
8g () 1,3,4-Oxadiazole Indole, 4-Methylphenyl α-Glucosidase/BChE Inhibition IC₅₀: 18.9–32.1 µM
Flufenacet () 1,3,4-Thiadiazole Trifluoromethyl, 4-Fluorophenyl Herbicidal Low (plant-specific)

Biological Activity

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its pharmacological properties. The general structure can be represented as follows:

C15H13ClN2O2\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_2

Key Properties:

  • Molecular Weight: 300.74 g/mol
  • LogP: 3.755 (indicating lipophilicity)
  • PSA (Polar Surface Area): 76.22 Ų

Antimicrobial Activity

Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial properties. A study evaluating various derivatives showed that those containing the oxadiazole ring demonstrated activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

CompoundMIC (µg/mL)Target Organism
Compound A0.22 - 0.25Staphylococcus aureus
Compound B0.003 - 0.03Clostridium difficile
Compound C4 - 8Mycobacterium tuberculosis

The above table summarizes the minimum inhibitory concentration (MIC) values for selected oxadiazole derivatives against various pathogens, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in several studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Effects

In a study conducted by Ahsan et al., various substituted oxadiazoles were tested for their cytotoxic effects against different cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways: Many oxadiazole derivatives act as inhibitors of critical enzymes involved in microbial cell wall synthesis and fatty acid metabolism.
  • Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Biofilm Disruption: Some studies suggest that these compounds can inhibit biofilm formation in bacteria, enhancing their efficacy against infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, a mixture of 5-substituted-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(aryl)acetamide derivatives is stirred in acetone with K₂CO₃ as a base. The reaction typically proceeds at room temperature for 8–12 hours, followed by solvent evaporation and recrystallization (ethanol or dioxane) . Structural confirmation of intermediates and final products relies on ¹H/¹³C NMR, FTIR, and mass spectrometry. For instance, ¹H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while thioether linkages (C-S) are validated via FTIR bands near 650–750 cm⁻¹ .

Q. How is the purity and stability of this compound validated in preclinical studies?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies under varying pH (1.2–7.4) and temperatures (25–40°C) are conducted over 72 hours, with degradation products analyzed via LC-MS. Differential scanning calorimetry (DSC) confirms thermal stability, with melting points typically >180°C .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Spectrophotometric evaluation of α-glucosidase or lipoxygenase (LOX) activity at 405 nm .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the compound’s bioactivity?

  • Methodological Answer :

  • DFT studies : B3LYP/6-31G(d) basis sets calculate HOMO-LUMO gaps, MESP maps, and Fukui indices to predict reactivity and nucleophilic/electrophilic sites .
  • Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, BChE). Docking scores (<−7.0 kcal/mol) and RMSD values (<2.0 Å) validate binding poses .
  • MD simulations : 100-ns trajectories in GROMACS assess protein-ligand stability under physiological conditions .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Orthogonal assays : Compare MTT results with trypan blue exclusion or ATP-based luminescence to rule out false positives .
  • Mechanistic studies : Flow cytometry (Annexin V/PI staining) differentiates apoptosis vs. necrosis.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., nitro→methoxy groups) to correlate structure-activity relationships (SAR) .

Q. How does the 1,3,4-oxadiazole core influence pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Shake-flask method (octanol/water) reveals moderate lipophilicity (LogP ~2.5–3.0), suitable for blood-brain barrier penetration .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies parent compound degradation. Half-life (t₁/₂) >60 minutes indicates favorable stability .
  • In silico ADMET : SwissADME predicts high gastrointestinal absorption but potential CYP3A4 inhibition, requiring in vitro validation .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the oxadiazole ring exhibits planarity (torsion angles <5°), and hydrogen-bonding networks (N-H···O) stabilize the crystal lattice . CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Contradiction Analysis & Experimental Design

Q. Why do bioactivity results vary between enzyme inhibition and cell-based assays?

  • Analysis : Discrepancies arise from:

  • Membrane permeability : Poor cellular uptake despite high in vitro enzyme affinity.
  • Off-target effects : Use of siRNA knockdown or CRISPR-Cas9 to validate target specificity .
    • Design : Include positive controls (e.g., acarbose for α-glucosidase) and replicate assays (n ≥ 3) with statistical validation (p < 0.05 via ANOVA) .

Q. How to address low aqueous solubility in formulation development?

  • Methodological Answer :

  • Nanoprecipitation : Use poloxamer-407 or PEG-6000 to prepare nanosuspensions (particle size <200 nm via DLS).
  • Salt formation : React with HCl or sodium hydroxide to improve solubility (>1 mg/mL in PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.